molecular formula C12H11NO3 B14465548 Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate CAS No. 72955-39-6

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B14465548
CAS No.: 72955-39-6
M. Wt: 217.22 g/mol
InChI Key: DZVSCNSIEXRTEV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate (C₁₂H₁₁NO₃; MW = 217.22 g/mol) is a cyanoacrylate ester featuring a 2-methoxyphenyl substituent at the β-position of the α,β-unsaturated ester backbone . Its systematic IUPAC name is methyl (2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate, and it is also referred to as 2-cyano-3-(2-methoxyphenyl)acrylic acid methyl ester. The compound is of interest in synthetic chemistry and materials science due to its conjugated system, which enables applications in polymerization, agrochemicals, and bioactive molecule synthesis .

Properties

CAS No.

72955-39-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-7H,1-2H3

InChI Key

DZVSCNSIEXRTEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between methyl cyanoacetate and 2-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Variations in the Ester Group

The ester moiety significantly influences solubility, stability, and reactivity.

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Methyl C₁₂H₁₁NO₃ 217.22 Base compound; used in synthesis
Isopropyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate Isopropyl C₁₄H₁₅NO₃ 245.28 Enhanced lipophilicity
Ethyl 2-cyano-3-(9H-fluoren-2-yl)prop-2-enoate Ethyl C₁₉H₁₅NO₂ 289.33 Fluorene-based AIE materials
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate 2-Ethoxyethyl C₁₅H₁₇N₃O₄ 303.32 Herbicidal activity via PSII inhibition

Key Insights :

  • Ethyl and methyl esters are more reactive in polymerization due to lower steric hindrance .

Substituent Position on the Phenyl Ring

The methoxy group’s position alters electronic effects and molecular packing.

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Methoxy C₁₂H₁₁NO₃ 217.22 Ortho-substitution; steric effects
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxy C₁₃H₁₃NO₃ 231.25 Para-substitution; planar conjugation
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate 2-Methoxy + diphenylamino C₂₃H₁₇N₂NaO₃ 392.38 Fluorescent materials; charge transfer

Key Insights :

  • 4-Methoxy substitution (para position) enables extended conjugation, improving optical properties in materials science .

Functional Group Modifications

Additional functional groups diversify applications in medicinal and materials chemistry.

Compound Name Functional Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate Chlorine + methoxycarbonyl C₁₃H₁₂ClNO₄ 281.69 Electron-withdrawing groups enhance reactivity
Ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate Fluorine substituent C₁₂H₁₀FNO₂ 219.21 Improved metabolic stability
Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate Sulfonamido + formyl groups C₂₆H₂₄N₂O₆S 492.55 Antimicrobial activity; molecular docking

Key Insights :

  • Halogenation (e.g., fluorine, chlorine) enhances electronegativity and resistance to metabolic degradation, critical in agrochemicals .
  • Sulfonamido and urea units introduce hydrogen-bonding capabilities, improving target specificity in bioactive molecules .

Biological Activity

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate is an organic compound notable for its unique structure, which includes a cyano group and a methoxy-substituted phenyl group. This compound belongs to the family of acrylate esters and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a prop-2-enoate backbone, contributing to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the methoxyphenyl moiety enhances lipophilicity, allowing for better membrane permeability. These interactions may modulate enzyme or receptor activities, leading to diverse biological effects such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The compound's ability to inhibit cell proliferation has been linked to its interaction with cellular signaling pathways, including those involved in cell cycle regulation .

Study 1: Antimicrobial Efficacy

A study conducted by Mahy et al. (2018) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antibacterial properties .

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer effects of the compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the activation of caspase-dependent pathways, leading to apoptosis .

Data Tables

Biological Activity Tested Organisms/Cell Lines Concentration (µg/mL) Outcome
AntimicrobialStaphylococcus aureus50Inhibition
AntimicrobialEscherichia coli50Inhibition
AnticancerMCF-7 breast cancer cells2570% Viability Reduction

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